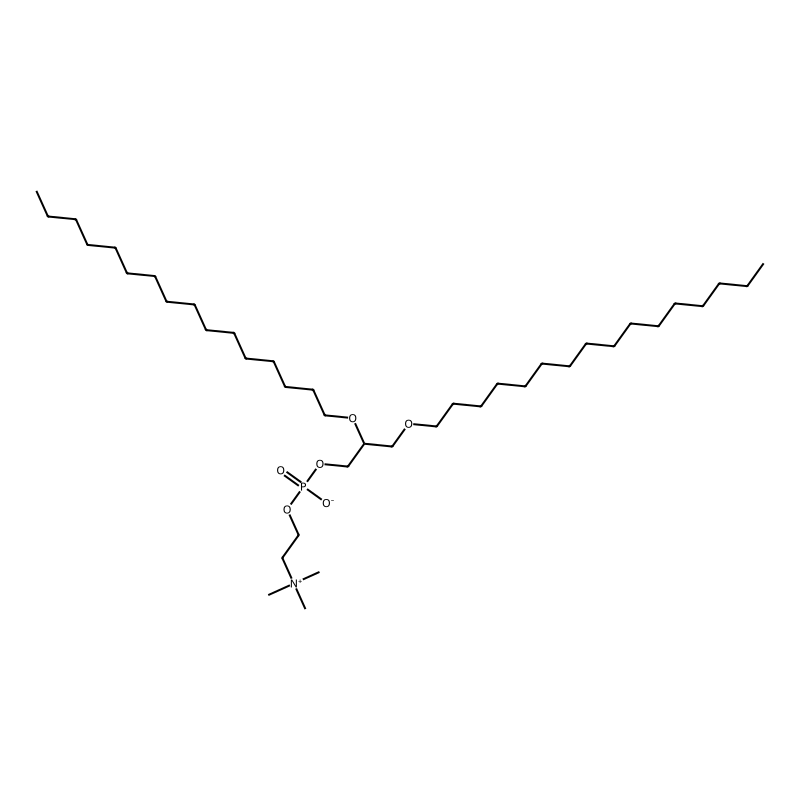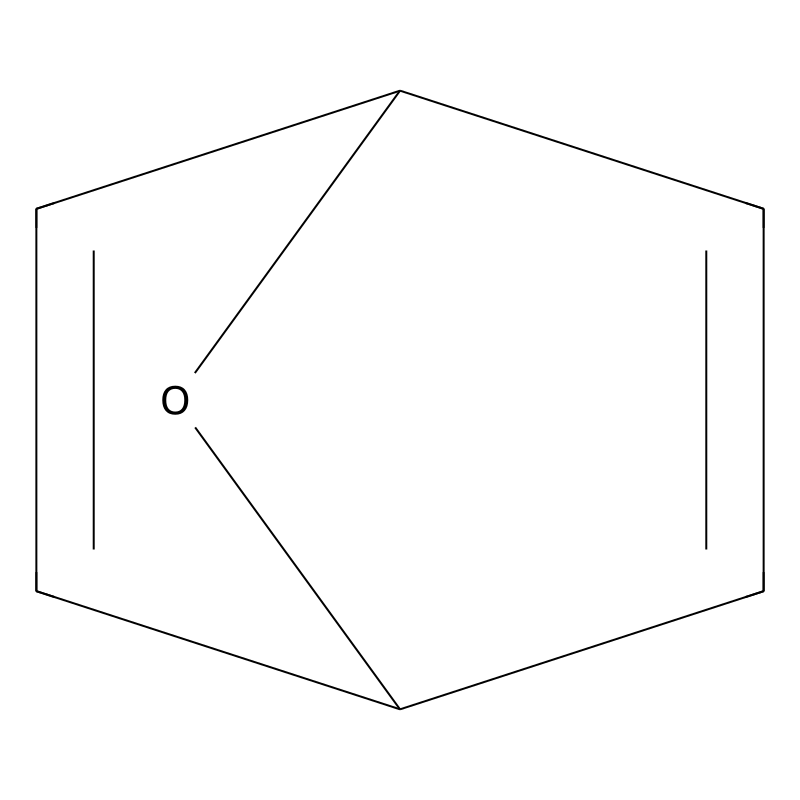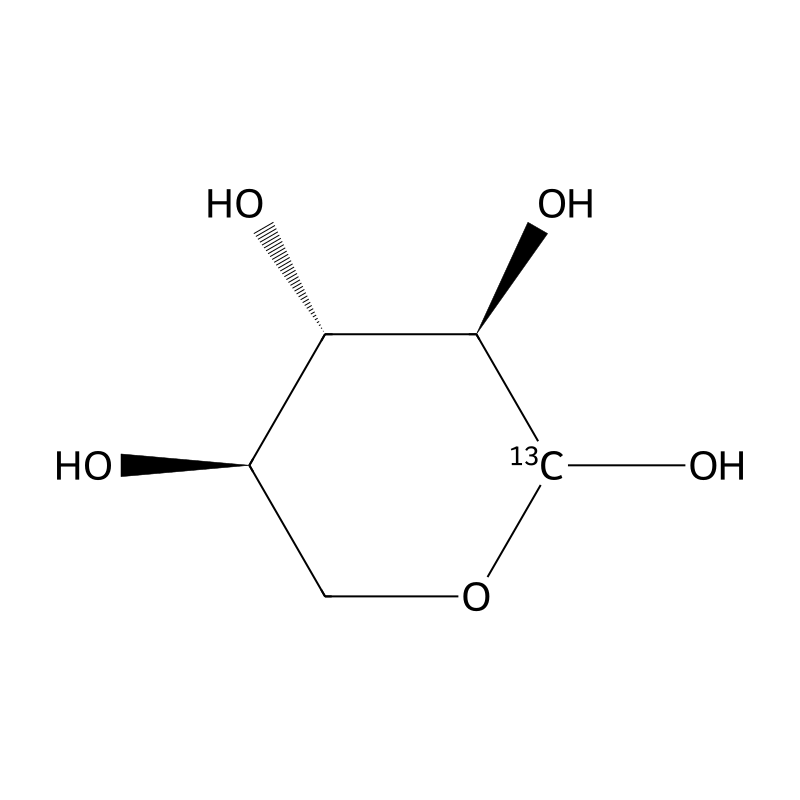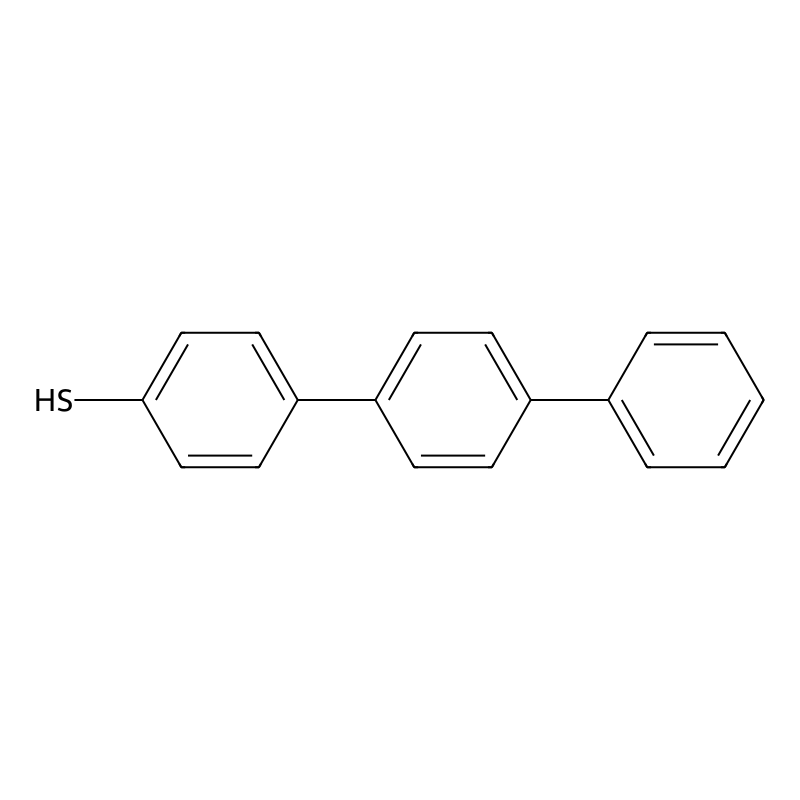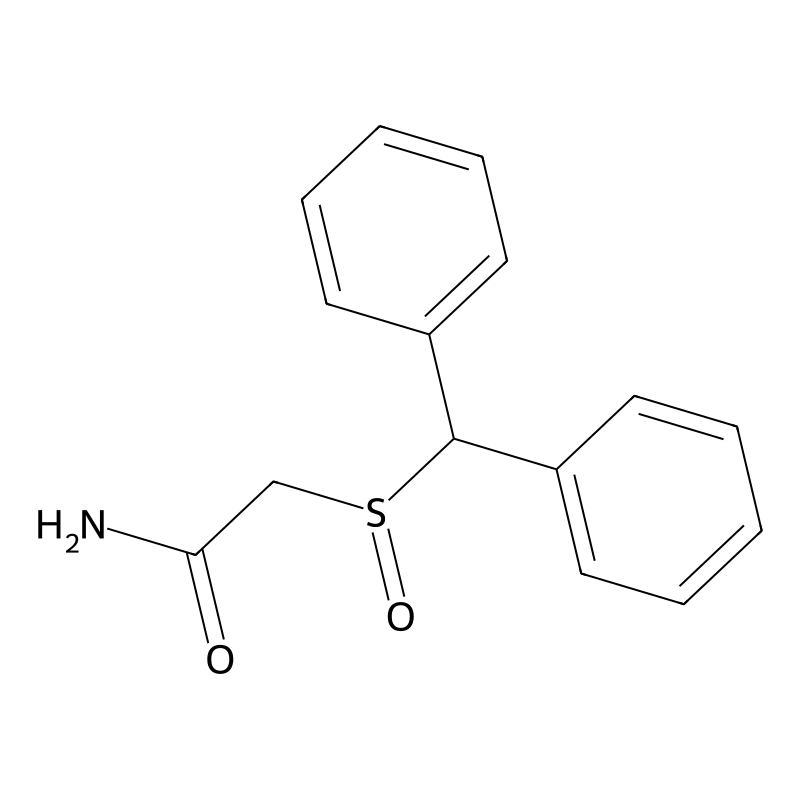Indigoidine
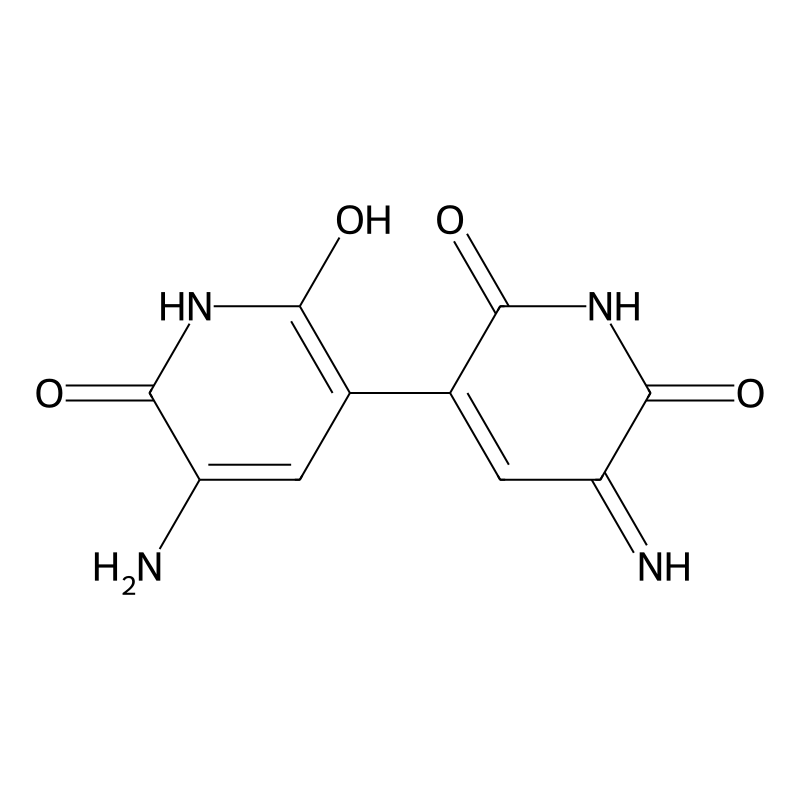
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Indigoidine is a natural blue pigment classified as a non-ribosomal peptide, primarily produced by various bacterial species, including Streptomyces lavendulae and Phaeobacter sp.. This compound is notable for its vibrant blue color and potential applications in diverse fields, such as dye production, pharmaceuticals, and organic electronics due to its semiconductor properties. Indigoidine's biosynthetic pathway involves the enzyme blue pigment synthetase A, which catalyzes the conversion of glutamine into indigoidine through a series of enzymatic reactions .
- Adenylation: The enzyme blue pigment synthetase A activates glutamine through adenylation.
- Thioesterification: A phosphopantetheinyl transferase facilitates the transfer of a coenzyme A-derived moiety to form a thioester intermediate.
- Cyclization and Oxidation: The thioester undergoes cyclization and oxidation processes to yield indigoidine.
These reactions are highly dependent on the metabolic state of the producing organism, with efficient production occurring primarily during respiratory growth conditions .
Indigoidine exhibits several biological activities:
- Antimicrobial Properties: It has been shown to inhibit the growth of various microbial pathogens, contributing to competitive surface colonization in marine environments .
- Antioxidant Activity: Indigoidine demonstrates antioxidant properties, making it a candidate for applications in health and wellness products .
- Semiconductor Properties: Its unique structural features allow it to function as an organic semiconductor, which is valuable in electronic applications .
Indigoidine can be synthesized through various methods:
- Microbial Fermentation: This method utilizes genetically engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Rhodosporidium toruloides to produce indigoidine from low-cost carbon sources like glucose or lignocellulosic hydrolysates. The highest reported titer achieved through fermentation is approximately 86.3 grams per liter .
- Chemical Synthesis: Although less common due to environmental concerns, chemical synthesis routes can also produce indigoidine but often involve toxic precursors and hazardous byproducts .
- Biochemical Pathway Engineering: Recent advancements involve engineering the biosynthetic pathways in microbial hosts to enhance production efficiency and scalability .
Indigoidine has a wide range of applications:
- Dye Production: Its vibrant blue color makes it suitable for use as a dye in textiles and food products.
- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, indigoidine may be explored for therapeutic applications.
- Organic Electronics: Its semiconductor properties enable its use in organic solar cells and other electronic devices .
Research on indigoidine's interactions focuses on its biosynthetic pathways and regulatory mechanisms. Studies indicate that the metabolic state of the producing organism significantly affects indigoidine synthesis. For instance, promoting respiratory conditions enhances production efficiency in engineered strains of Saccharomyces cerevisiae and Escherichia coli. Additionally, understanding the interactions between indigoidine and other cellular metabolites can provide insights into optimizing production processes.
Indigoidine shares structural similarities with several other compounds, particularly within the class of non-ribosomal peptides. Here are some notable comparisons:
| Compound Name | Source Organism | Unique Features |
|---|---|---|
| Indigo | Various plants | Traditional dye with historical significance; not produced by bacteria. |
| Diketopyrrolopyrrole | Synthetic | Known for its stability and use in organic electronics; lacks natural biosynthesis pathway. |
| Lanthipeptides | Various bacteria | Known for their antimicrobial properties; different biosynthetic mechanisms compared to indigoidine. |
| Prodigiosin | Serratia marcescens | Exhibits red pigmentation; possesses anticancer properties but different structural characteristics. |
Indigoidine's uniqueness lies in its dual role as both a pigment and an organic semiconductor, along with its efficient biosynthetic pathways that allow for sustainable production methods compared to traditional synthetic dyes .




